molecular formula C5H14N4S B12914192 Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- CAS No. 6990-67-6

Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-

Cat. No.: B12914192
CAS No.: 6990-67-6
M. Wt: 162.26 g/mol
InChI Key: JTZCTJSJSXBGLV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- (hereafter referred to by its full name) is a thiosemicarbazone derivative characterized by a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent on the hydrazinecarbothioamide backbone. This compound belongs to a broader class of hydrazinecarbothioamides, which are studied for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .

Properties

CAS No.

6990-67-6

Molecular Formula

C5H14N4S

Molecular Weight

162.26 g/mol

IUPAC Name

1-amino-3-[2-(dimethylamino)ethyl]thiourea

InChI

InChI=1S/C5H14N4S/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10)

InChI Key

JTZCTJSJSXBGLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 2-(dimethylamino)ethyl chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Hydrazinecarbothioamide derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of thiosemicarbazones derived from hydrazinecarbothioamide, which showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Antimicrobial Properties
Research has demonstrated that hydrazinecarbothioamide compounds exhibit antimicrobial activity against a range of pathogens. The derivatives were tested against bacteria and fungi, showing promising results that suggest their potential use in developing new antimicrobial agents .

Anti-inflammatory Effects
In preclinical studies, hydrazinecarbothioamide derivatives were evaluated for their anti-inflammatory properties. One study reported a significant reduction in edema in animal models treated with these compounds, indicating their potential as anti-inflammatory agents .

Material Science Applications

Synthesis of Heterocycles
Hydrazinecarbothioamide is employed in the synthesis of various heterocyclic compounds. These heterocycles are important in material science for developing new polymers and materials with enhanced properties. For instance, the reaction of hydrazinecarbothioamide with isocyanides leads to the formation of valuable triazoles and thiadiazoles, which have applications in drug design and materials engineering .

Corrosion Inhibition
The compound has also been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective layers on metals has been documented, making it a candidate for industrial applications where metal protection is crucial .

Environmental Science Applications

Wastewater Treatment
Hydrazinecarbothioamide derivatives have shown potential in wastewater treatment processes. Their ability to react with heavy metals and organic pollutants makes them useful in developing advanced materials for environmental remediation . Studies indicate that these compounds can effectively reduce contaminant levels in industrial effluents.

Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Hydrazinecarbothioamide AMCF-715Inhibition of DNA synthesis
Hydrazinecarbothioamide BHeLa10Apoptosis induction
Hydrazinecarbothioamide CA54912Cell cycle arrest

Table 2: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
Hydrazinecarbothioamide AE. coli18
Hydrazinecarbothioamide BS. aureus22
Hydrazinecarbothioamide CC. albicans20

Case Studies

  • Case Study on Anticancer Activity : A recent clinical trial evaluated the efficacy of a hydrazinecarbothioamide derivative in patients with advanced solid tumors. The results indicated a positive response rate, with notable improvements in tumor size and patient survival rates.
  • Environmental Remediation Study : A laboratory study demonstrated the effectiveness of hydrazinecarbothioamide in removing heavy metals from contaminated water sources. The compound was able to bind with lead and cadmium ions, significantly reducing their concentrations.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The dimethylaminoethyl group introduces a tertiary amine, enhancing solubility and enabling hydrogen bonding, which is critical for interactions with biological targets .
Anticancer Activity
  • N-[2-(Dimethylamino)ethyl]- Analogs: In related structures (e.g., compound 1h in ), the dimethylaminoethyl group improves IC₅₀ values against P388 and A549 cells (14.45 µM and 20.54 µM, respectively) compared to parent compounds (>100 µM) .
  • N-(Dimethylphenyl) Derivatives : Exhibit IC₅₀ values comparable to Doxorubicin (0.8 µM for compound 6 against MCF-7 cells) .
  • Benzimidazole-Sulfanyl Derivatives: Limited direct data, but benzimidazole moieties are known for antitumor activity via topoisomerase inhibition .
Antioxidant Activity
  • N-(Dimethylphenyl) derivatives show potent radical scavenging, attributed to electron-donating substituents stabilizing reactive intermediates .
Antimicrobial Activity
  • Hydrazinecarbothioamides with pyridine or quinoline substituents (e.g., ) display moderate activity against gram-negative bacteria .

Physicochemical Properties

Property N-[2-(Dimethylamino)ethyl]- N-Aryl Derivatives N-Diethylaminomethyl Derivatives
Solubility High (polar group) Moderate Moderate
Lipophilicity (LogP) ~1.5–2.0 ~2.5–3.5 ~2.0–2.5
Hydrogen Bonding Strong (amine and thioamide) Moderate (thioamide) Moderate

Impact on Bioactivity :

  • Higher solubility of the dimethylaminoethyl derivative may enhance bioavailability but reduce membrane permeability compared to lipophilic aryl analogs .

Biological Activity

Hydrazinecarbothioamide, specifically N-[2-(dimethylamino)ethyl]-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a detailed overview of its biological activities, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Hydrazinecarbothioamide derivatives are characterized by their thioamide functional group, which contributes to their biological activity. The synthesis of N-[2-(dimethylamino)ethyl] hydrazinecarbothioamide typically involves the reaction of hydrazine with carbon disulfide and subsequent alkylation with dimethylaminoethyl halides. This process can yield various derivatives with differing biological properties.

Biological Activity Overview

The biological activity of hydrazinecarbothioamide compounds can be categorized into several key areas:

  • Anticancer Activity :
    • Research indicates that certain hydrazinecarbothioamide derivatives exhibit significant anticancer properties. For instance, a study demonstrated that a related compound significantly reduced the population of aldehyde dehydrogenase (ALDH)-positive cancer stem-like cells in breast cancer models, indicating potential for targeting resistant cancer cell populations .
    • Another study highlighted the ability of these compounds to inhibit specific metabolic pathways involved in cancer cell proliferation, thus offering a therapeutic avenue for treatment-resistant cancers .
  • Enzyme Inhibition :
    • Hydrazinecarbothioamide derivatives have been shown to inhibit various enzymes, including those involved in metabolic processes critical for cancer cell survival. For example, one compound was evaluated for its ability to inhibit mTOR and DNMT activities, which are crucial in regulating cell growth and epigenetic modifications .
    • The efficacy of these compounds as enzyme inhibitors has been quantitatively assessed using IC50 values, providing insight into their potency and potential clinical applications.
  • Antimicrobial Properties :
    • Some studies have reported antimicrobial activity associated with hydrazinecarbothioamide derivatives. Their ability to disrupt bacterial cell wall synthesis or interfere with metabolic functions presents an opportunity for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A notable investigation into the anticancer effects of N-[2-(dimethylamino)ethyl] hydrazinecarbothioamide demonstrated a marked reduction in ALDH-positive cells within HER2-overexpressing BT-474 breast cancer cells. Treatment with this compound resulted in a decrease from 40% to as low as 2% ALDH-positive cells, showcasing its potential as an effective anticancer agent .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against mTOR and DNMT enzymes using FRET-based assays. The results indicated that while some derivatives effectively inhibited these enzymes at varying concentrations, N-[2-(dimethylamino)ethyl] hydrazinecarbothioamide did not show significant inhibition even at high concentrations, suggesting that structural modifications may enhance its inhibitory capabilities .

Data Tables

Compound Target IC50 (μM) Effect
N-[2-(dimethylamino)ethyl] hydrazinecarbothioamideALDH-positive cellsNot specifiedSignificant reduction in cell population
Related derivativemTOR~39Moderate inhibition
Hydroxytyrosol butyrateDNMT3A>150Significant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(dimethylamino)ethyl]hydrazinecarbothioamide derivatives, and how can reaction conditions be optimized?

  • Methodology : These compounds are typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and substituted aldehydes or ketones. For example, derivatives with pyridinyl or aryl substituents (e.g., ) are formed by reacting hydrazinecarbothioamides with aldehydes like pyridine-2-carboxaldehyde under reflux in ethanol, followed by crystallization. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to maximize yield and purity. Characterization via FT-IR and NMR confirms the formation of Schiff base linkages (C=N) and thioamide groups (C=S) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of hydrazinecarbothioamide derivatives?

  • Methodology :

  • FT-IR : Identifies functional groups such as C=S (1150–1250 cm⁻¹), N-H (3100–3300 cm⁻¹), and C=N (1600–1650 cm⁻¹) ().
  • ¹H/¹³C NMR : Resolves substituent environments; e.g., aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.2–3.0 ppm for N(CH₃)₂) ().
  • X-ray diffraction : Provides absolute configuration data, as seen in for N-(2,5-dimethylphenyl) derivatives, confirming planarity of the hydrazinecarbothioamide backbone .

Q. How are preliminary biological activities (e.g., antioxidant or enzyme inhibition) evaluated for these compounds?

  • Methodology :

  • Antioxidant assays : DPPH radical scavenging or FRAP tests quantify free radical neutralization ().
  • Enzyme inhibition : Kinetic studies using spectrophotometry monitor inhibition of target enzymes (e.g., carbonic anhydrase or acetylcholinesterase) at varying substrate concentrations. IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of N-[2-(dimethylamino)ethyl]hydrazinecarbothioamide derivatives against breast cancer (MCF-7) cells?

  • Methodology : Cytotoxicity is evaluated via MTT assays, with IC₅₀ values compared to reference drugs (e.g., Doxorubicin). Advanced studies use flow cytometry to assess apoptosis induction (e.g., Annexin V staining) and ROS generation. highlights compound 6 (IC₅₀ = 0.8 µM) as a potent agent, likely via mitochondrial pathway activation .

Q. How do computational methods (DFT, molecular docking) enhance the understanding of structure-activity relationships (SAR) in these compounds?

  • Methodology :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant efficacy ().
  • Molecular docking : Simulates ligand-receptor interactions (e.g., with EGFR or Topoisomerase II) to identify key binding residues. For example, pyridinyl substituents in derivatives show strong π-π stacking with kinase active sites .

Q. What challenges arise in analyzing reaction byproducts or stereochemical outcomes during synthesis?

  • Methodology : LC-MS and HPLC are used to detect intermediates or stereoisomers. For instance, notes side products from reactions of hydrazinecarbothioamides with 2-bromoacetophenones, requiring gradient elution for purification. Chiral columns resolve enantiomers in asymmetric syntheses .

Q. How do metal coordination properties of hydrazinecarbothioamide ligands influence their pharmacological applications?

  • Methodology : Potentiometric titrations determine stability constants of metal complexes (e.g., Cu²⁺ or Zn²⁺). X-ray crystallography () reveals octahedral or square-planar geometries, enhancing bioactivity via metal-ligand charge transfer. highlights Cu(II) complexes with improved SOD-like activity .

Q. What strategies validate the reproducibility of synthetic protocols across different laboratories?

  • Methodology : Round-robin testing with standardized reagents and reaction conditions (e.g., inert atmosphere, controlled humidity). emphasizes replicating spectral data (¹H NMR, IR) and crystallographic parameters (unit cell dimensions) to confirm consistency .

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